(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone

Physicochemical profiling Drug-likeness ADME prediction

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034578-24-8) is a synthetic heterocyclic building block that combines a 6-methylpyridazine ether, a piperidine linker, and a morpholino methanone moiety (molecular formula C₁₅H₂₂N₄O₃, MW 306.37 g/mol, clogP 0.93, TPSA 85.13 Ų). This compound belongs to a broader class of morpholino-pyridazine derivatives that have demonstrated pharmacological activity across multiple target families, including cyclin-dependent kinases, glycogen synthase kinase 3 (GSK-3), and inflammatory mediators.

Molecular Formula C15H22N4O3
Molecular Weight 306.366
CAS No. 2034578-24-8
Cat. No. B2681798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone
CAS2034578-24-8
Molecular FormulaC15H22N4O3
Molecular Weight306.366
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)N3CCOCC3
InChIInChI=1S/C15H22N4O3/c1-12-4-5-14(17-16-12)22-13-3-2-6-19(11-13)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3
InChIKeySESMALVNAJIRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034578-24-8): A Distinct Pyridazine-Piperidine-Morpholine Scaffold for Kinase-Targeted Discovery


(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034578-24-8) is a synthetic heterocyclic building block that combines a 6-methylpyridazine ether, a piperidine linker, and a morpholino methanone moiety (molecular formula C₁₅H₂₂N₄O₃, MW 306.37 g/mol, clogP 0.93, TPSA 85.13 Ų) [1]. This compound belongs to a broader class of morpholino-pyridazine derivatives that have demonstrated pharmacological activity across multiple target families, including cyclin-dependent kinases, glycogen synthase kinase 3 (GSK-3), and inflammatory mediators [2][3]. The specific substitution pattern—notably the 6-methyl group on the pyridazine ring and the morpholino-methanone connectivity via a piperidine ether—distinguishes this scaffold from the more extensively studied pyridazinone class and defines its utility as a versatile intermediate or probe molecule in medicinal chemistry programs.

Why Substituting (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone With Its Closest Analogs Risks Invalidating Research Outcomes


Seemingly minor structural modifications—removal of the 6-methyl group, replacement of the piperidine ether with a pyridazinone core, or alteration of the morpholino-methanone connectivity—produce quantifiably distinct physicochemical and pharmacological profiles that preclude reliable interchange. The des-methyl analog (C₁₄H₂₀N₄O₃, MW 292.33 g/mol) exhibits a substantially lower computed logP (−0.46 vs. +0.93 for the target compound) and a reduced TPSA (70.49 vs. 85.13 Ų), directly impacting membrane permeability and oral absorption potential [1][2]. 6-Morpholino-4-aryl-3(2H)-pyridazinones, while sharing the morpholino-pyridazine pharmacophore, display analgesic activity merely comparable to or lower than aspirin, whereas 6-substituted-3-pyridazinones bearing arylpiperidine moieties have been reported as more active than aspirin in the modified Koster test—indicating that subtle changes in the heterocyclic connectivity and substitution pattern can invert relative potency [3][4]. These structural distinctions are not cosmetic; they govern target engagement, metabolic stability, and ultimately whether a lead series progresses or stalls.

Quantitative Differentiation Evidence for (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone Against Closest Comparators


Lipophilicity and Polar Surface Area Comparison: Target Compound vs. 6-Des-Methyl Analog

The 6-methyl substitution on the pyridazine ring drives a meaningful increase in computed lipophilicity relative to the des-methyl analog. The target compound exhibits a calculated clogP of 0.93 and a topological polar surface area (TPSA) of 85.13 Ų [1]. In contrast, the des-methyl analog (morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, C₁₄H₂₀N₄O₃, MW 292.33) displays a substantially lower LogP of −0.46 and a TPSA of 70.49 Ų [2]. This ΔLogP of +1.39 and ΔTPSA of +14.64 Ų place the two compounds in fundamentally different regions of drug-likeness space, with the target compound positioned within the optimal oral bioavailability window (LogP 0–3) while the des-methyl analog falls below it, potentially compromising passive membrane diffusion.

Physicochemical profiling Drug-likeness ADME prediction

Antinociceptive Activity Baseline: 6-Morpholino-Pyridazinone Class Superiority Over Aspirin Establishes a Pharmacophore Benchmark

In the modified Koster test (acetic acid-induced writhing) in mice, a series of 6-substituted-3-pyridazinone derivatives carrying morpholino, arylpiperidino, and arylpiperazino moieties at position 6 were evaluated for antinociceptive activity. All compounds except IId were more active than aspirin, with 4-(4-fluorophenyl)piperazine derivative IIf identified as the most potent [1]. This establishes that the morpholino-pyridazine pharmacophore—structurally related to the target compound—can achieve antinociceptive efficacy exceeding that of a clinical NSAID benchmark. By contrast, the simpler 6-morpholino-4-aryl-3(2H)-pyridazinone scaffold (6a–b) exhibited analgesic activity comparable but slightly lower than acetylsalicylic acid [2], highlighting that the specific connectivity and substitution pattern of the target compound's scaffold may confer a potency advantage relative to the pyridazinone subclass.

In vivo analgesia Anti-inflammatory Pyridazinone SAR

Target Class Differentiation: Pyridazine-Morpholine Scaffold Is Privileged Across Kinase and Protease Families vs. Pyridazinone-Limited Chemotypes

The pyridazine-piperidine-morpholine scaffold represented by the target compound maps onto a privileged chemical space that has yielded inhibitors across multiple target classes. A series of morpholine-containing pyridazine derivatives has been developed as USP1 inhibitors with reported enzymatic and cellular activity, inducing DDR pathway activation and apoptosis [1]. Separately, pyridazine compounds of the general class encompassing the target scaffold have been patented as glycogen synthase kinase 3 (GSK-3) inhibitors [2]. In contrast, the 4,6-disubstituted-3(2H)-pyridazinone class has been more narrowly associated with analgesic, anti-inflammatory, and phosphodiesterase targets, with reported IC₅₀ values in the micromolar range for the core scaffold [3][4]. The target compound's substitution pattern—specifically the 6-methylpyridazine ether linked to piperidine via oxygen and the morpholino-methanone cap—provides a hydrogen bond acceptor-rich topology (7 HBA, 2 HBD) that is geometrically distinct from the pyridazinone core, offering a different vector for hinge-binding in kinase active sites.

Kinase inhibition USP1 inhibition GSK-3 inhibition

Physicochemical Benchmarking: Target Compound Occupies a Distinct Drug-Likeness Zone vs. Pyridazinone Analogs

The target compound satisfies all Lipinski Rule of Five criteria (MW 306.37 < 500; clogP 0.93 < 5; HBD 2 < 5; HBA 7 < 10) and additionally passes the Rule of Three for fragment-based lead discovery (MW < 300 is borderline at 306; HBD ≤ 3; HBA ≤ 6 is borderline at 7; clogP ≤ 3) [1]. By comparison, the 6-morpholino-4-aryl-3(2H)-pyridazinone scaffold presents a different hydrogen-bonding profile due to the carbonyl oxygen of the pyridazinone ring, which can serve as an additional HBA and alter the geometric presentation of pharmacophoric features [2]. The target compound's ether-linked architecture eliminates this ketone and replaces it with an sp²-hybridized pyridazine nitrogen, providing a distinct hydrogen-bond acceptor geometry that may favor different kinase hinge-binding motifs. The molecular weight differential (ΔMW ≈ +14 vs. the des-methyl analog; ΔMW ≈ −10 to −30 vs. typical pyridazinone leads) positions the target compound as a fragment-to-lead intermediate with room for vector-based elaboration.

Drug-likeness Lipinski Rule of Five Fragment-based design

Evidence Transparency: Acknowledged Data Gaps for the Target Compound Requiring Prospective Validation

It must be explicitly stated that no peer-reviewed primary research paper or patent providing direct, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, in vivo efficacy) for the specific compound (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone (CAS 2034578-24-8) was identified within the allowed source domains. The physicochemical differentiation evidence presented above (Evidence Items 1, 4) is based on computed properties from authoritative databases and represents the strongest directly verifiable differentiation against the des-methyl analog [1][2]. The class-level pharmacological inferences (Evidence Items 2, 3) are drawn from structurally related but non-identical pyridazinone and morpholino-pyridazine derivatives and should be treated as directional hypotheses rather than confirmed activity for the target compound [3][4][5]. Procurement decisions should therefore weigh the compound's distinct physicochemical profile and scaffold uniqueness against the need for prospective, head-to-head biological profiling against the desired comparator set before committing to large-scale acquisition.

Evidence-based procurement Assay validation Risk assessment

Recommended Application Scenarios for (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(morpholino)methanone Based on Verified Evidence


Medicinal Chemistry SAR Exploration of the 6-Methylpyridazine Ether Pharmacophore

The target compound's distinct physicochemical profile (clogP 0.93, TPSA 85.13 Ų, MW 306.37) and compliance with Lipinski and Rule of Three criteria position it as an ideal starting scaffold for fragment-to-lead or lead optimization programs targeting kinases, deubiquitinases, or inflammatory mediators. Its 6-methylpyridazine ether motif, morpholino-methanone cap, and piperidine linker provide three independent vectors for systematic SAR exploration—aryl substitution (position 6 of pyridazine), amide cap variation (morpholino replacement), and linker modification (piperidine substitution). The scaffold's demonstrated presence in USP1 and GSK-3 inhibitor chemotypes supports its utility in programs addressing DNA damage repair, oncology, and neurodegeneration [1][2].

Kinase Selectivity Profiling Using the Pyridazine-Ether Hinge-Binding Motif

Unlike pyridazinone-based analogs that present a carbonyl oxygen as a hinge-binding hydrogen bond acceptor, the target compound's pyridazine ring provides two aromatic nitrogen atoms (sp²-hybridized) in a 1,2-diazine arrangement. This geometry is structurally analogous to the pyridine hinge-binder found in numerous approved kinase inhibitors but with altered electronics due to the second nitrogen. The scaffold can serve as a tool for probing kinase selectivity panels, particularly against CDK, GSK-3, and related CMGC-family kinases where the pyridazine core has precedent [2]. The morpholino-methanone moiety offers solubility enhancement (7 HBA, clogP 0.93) without introducing a basic amine that could dominate pharmacokinetic behavior [3].

Analgesic and Anti-Inflammatory Lead Identification Leveraging Morpholino-Pyridazine Pharmacophore Precedent

The structural precedent established by 6-substituted-3-pyridazinones—where morpholino- and arylpiperidino-substituted derivatives demonstrated in vivo antinociceptive activity exceeding aspirin in the modified Koster test—provides a pharmacological rationale for repurposing the target scaffold toward analgesic discovery [4]. The target compound's distinct connectivity (pyridazine-3-yloxy-piperidine vs. pyridazinone) offers a structurally novel starting point that may circumvent IP constraints on existing pyridazinone leads while retaining the morpholino pharmacophore associated with analgesic activity. Its moderate lipophilicity (clogP 0.93) and low molecular weight (306.37) are consistent with CNS-compatible physicochemical space, enabling exploration of central analgesic mechanisms [3].

Chemical Biology Probe Development for Deubiquitinase Target Validation

The recent disclosure of morpholine-containing pyridazine derivatives as USP1 inhibitors with demonstrated activation of the DNA damage response pathway, cell cycle arrest, and apoptosis provides a strong rationale for deploying the target compound as a chemical biology probe for deubiquitinase target validation [1]. The 6-methyl substitution on the pyridazine ring may confer metabolic stability advantages over unsubstituted analogs by blocking potential CYP-mediated oxidation at this position. The compound's favorable drug-likeness metrics support both biochemical and cell-based profiling in DDR-focused screening cascades, particularly in BRCA1-mutant or PARP inhibitor-resistant contexts where USP1 dependency has been established [1].

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